molecular formula C20H27NO2 B5788214 2-(3,4-dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine

2-(3,4-dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine

Cat. No.: B5788214
M. Wt: 313.4 g/mol
InChI Key: KTHXLNNKXFZCCJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two methoxy groups on the phenyl ring and a dimethylphenyl group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Alkylation: The resulting amine is alkylated with 2,5-dimethylbenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, and aldehydes.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of alkylated derivatives and ethers.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction cascades that result in changes in cellular function and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Similar structure with an ethanol group instead of the ethanamine backbone.

    2,5-Dimethoxy-3,4-dimethylphenethylamine: Similar structure with a phenethylamine backbone and additional methoxy groups.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine is unique due to the presence of both methoxy and dimethylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-15-6-7-16(2)18(12-15)14-21(3)11-10-17-8-9-19(22-4)20(13-17)23-5/h6-9,12-13H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXLNNKXFZCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN(C)CCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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